(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

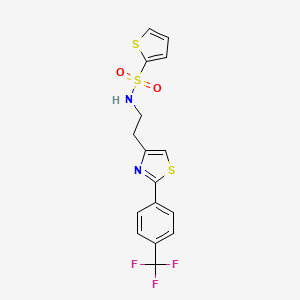

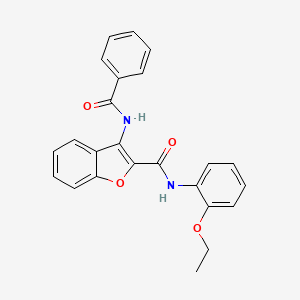

“(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime” is a chemical compound with the molecular formula C10H21N3O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results .Applications De Recherche Scientifique

PET Imaging of MET Receptor

Compounds structurally related to "(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime" have been evaluated for in vivo imaging of mesenchymal-epithelial transition (MET) receptor through positron emission tomography (PET). This application is crucial for cancer diagnostics and monitoring the efficacy of MET-targeted therapies (Wu et al., 2010).

H+/K+-ATPase Inhibitory Activity

Oxime derivatives have been synthesized and characterized as potential anti-ulcer agents. These compounds exhibit significant H+/K+-ATPase inhibitory activity, suggesting their potential in the treatment of ulcer diseases (Jin et al., 2013).

Synthesis of 4H-Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate has been used as a catalyst for the synthesis of 4H-pyran derivatives. This method highlights the role of related compounds in facilitating chemical reactions that produce heterocyclic compounds, which are important in pharmaceuticals (Niknam et al., 2013).

Antimicrobial Agents

Thiazolidinone derivatives, incorporating elements similar to "this compound," have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of these compounds in developing new treatments for infections (Patel et al., 2012).

Neurokinin-1 Receptor Antagonists

Compounds with structural similarities have been developed as neurokinin-1 (NK1) receptor antagonists. Their solubility and efficacy in pre-clinical models suggest potential applications in treating conditions such as emesis and depression (Harrison et al., 2001).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime involves the conversion of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "To a solution of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal (1.0 g, 4.5 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (0.5 g, 7.2 mmol) and sodium hydroxide (0.3 g, 7.5 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime as a white solid (yield: 80%)." ] } | |

| 1119452-80-0 | |

Formule moléculaire |

C10H21N3O |

Poids moléculaire |

199.29 g/mol |

Nom IUPAC |

N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |

InChI |

InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3 |

Clé InChI |

YRXNIQZGKXJUFH-UHFFFAOYSA-N |

SMILES |

CC(C)(CN1CCN(CC1)C)C=NO |

SMILES canonique |

CC(C)(CN1CCN(CC1)C)C=NO |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)

![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)

![2-{[(4-chloroanilino)carbothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2718914.png)

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)